

# A Comparative Guide to Diacylglycerol Lipase Inhibitors: RHC 80267 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | RHC 80267 |           |  |  |  |
| Cat. No.:            | B1680587  | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **RHC 80267** and other key diacylglycerol lipase (DAGL) inhibitors. This document provides a data-driven overview of their performance, supported by experimental evidence and detailed methodologies.

Diacylglycerol lipases (DAGLs) are critical enzymes in lipid signaling, primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] The inhibition of these enzymes presents a promising therapeutic avenue for a variety of pathological conditions. **RHC 80267** was one of the first identified inhibitors of DAGL. However, the landscape of DAGL inhibitors has since evolved, with the development of more potent and selective compounds. This guide will compare **RHC 80267** with other notable DAGL inhibitors, focusing on their potency, selectivity, and mechanisms of action.

## **Performance Comparison of DAGL Inhibitors**

The efficacy and utility of a DAGL inhibitor are largely determined by its potency (typically measured as IC50) and its selectivity for DAGL over other related enzymes. The following table summarizes the quantitative data for **RHC 80267** and other significant DAGL inhibitors.



| Inhibitor                     | Target(s)    | IC50 (DAGL)                                               | Off-Target IC50<br>/ % Inhibition                                                                                                             | Class                                       |
|-------------------------------|--------------|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------|
| RHC 80267                     | DAGL         | 4 μM (canine platelets)[4], 1.1 μM (rat cardiac myocytes) | Cholinesterase:  4 µM[5]; >60%  inhibition of  FAAH, BAT5,  PLA2, HSL,  AChE at 50  µM[4]; Inhibits  cyclooxygenase  and  phospholipase  C[6] | Bis-<br>oximinocarbamat<br>e (Irreversible) |
| Tetrahydrolipstati<br>n (THL) | DAGLα, DAGLβ | ~60 nM                                                    | Pancreatic and<br>gastric lipases;<br>ABHD12, BAT5,<br>PLA2g7 (<100<br>nM)                                                                    | β-lactone<br>(Irreversible)                 |
| OMDM-188                      | DAGLα, DAGLβ | Potent<br>(nanomolar<br>range)                            | Improved selectivity over FAAH and MAGL vs. THL; CB1 receptor antagonist (Ki = 6 µM)                                                          | β-lactone<br>(Irreversible)                 |
| DH376                         | DAGLα, DAGLβ | Highly potent                                             | Selective over other serine hydrolases                                                                                                        | 1,2,3-triazole<br>urea<br>(Irreversible)    |
| LEI105                        | DAGLα, DAGLβ | pIC50 = 7.5                                               | Highly selective<br>and reversible;<br>no activity<br>against FAAH,<br>MAGL, ABHD6,<br>ABHD12                                                 | α-<br>ketoheterocycle<br>(Reversible)       |



#### Key Insights from the Data:

- Potency: RHC 80267 exhibits micromolar potency against DAGL, which is significantly lower than the nanomolar potency of more recently developed inhibitors like Tetrahydrolipstatin (THL), OMDM-188, DH376, and LEI105.
- Selectivity: A major drawback of RHC 80267 is its lack of selectivity.[6][7] It inhibits a broad range of other enzymes, including cholinesterase, phospholipases, and other serine hydrolases, with similar potency to its DAGL inhibition.[4][5][6] This makes it a challenging tool for dissecting the specific roles of DAGL in biological systems. In contrast, inhibitors like LEI105 demonstrate high selectivity, making them more suitable for targeted studies.[8]
- Reversibility: RHC 80267 is an irreversible inhibitor. The development of reversible inhibitors like LEI105 allows for more controlled studies of acute DAGL inhibition.[8]

## **Diacylglycerol Lipase Signaling Pathway**

Diacylglycerol lipase plays a pivotal role in the endocannabinoid system. The following diagram illustrates the canonical signaling pathway involving DAGL.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The diacylglycerol lipase inhibitor RHC-80267 potentiates the relaxation to acetylcholine in rat mesenteric artery by anti-cholinesterase action PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition of arachidonic acid metabolism in human platelets by RHC 80267, a diacylglycerol lipase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Diacylglycerol Lipase Inhibitors: RHC 80267 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680587#rhc-80267-versus-other-diacylglycerol-lipase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com